molecular formula C16H20N2 B8352693 4-[2-(2-Piperidyl)-ethyl]-quinoline

4-[2-(2-Piperidyl)-ethyl]-quinoline

Cat. No.: B8352693
M. Wt: 240.34 g/mol
InChI Key: RQDPDTKHYBQJHF-UHFFFAOYSA-N
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Description

4-[2-(2-Piperidyl)-ethyl]-quinoline is a chemical compound of interest in scientific research, particularly within medicinal chemistry and neuroscience. It is structurally related to a class of quinoline derivatives that have been investigated for their potential central nervous system (CNS) activity . Patents for closely analogous compounds describe structures based on a quinoline core linked to a piperidine moiety, which are associated with anxiolytic (anti-anxiety) properties . These related compounds are noted for their unique pharmacological profile, which may offer significant anxiolytic effects with minimal sedative, amnestic, or anticonvulsant side effects, a distinct advantage over classic anxiolytics like benzodiazepines . This makes this compound a valuable research tool for scientists studying the mechanisms of anxiety and developing novel neuropharmacological agents. The quinoline scaffold is a privileged structure in drug discovery, known for its presence in molecules with a wide range of biological activities . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

IUPAC Name

4-(2-piperidin-2-ylethyl)quinoline

InChI

InChI=1S/C16H20N2/c1-2-7-16-15(6-1)13(10-12-18-16)8-9-14-5-3-4-11-17-14/h1-2,6-7,10,12,14,17H,3-5,8-9,11H2

InChI Key

RQDPDTKHYBQJHF-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CCC2=CC=NC3=CC=CC=C23

Origin of Product

United States

Scientific Research Applications

Antimalarial Activity

Research has indicated that quinoline derivatives, including 4-[2-(2-Piperidyl)-ethyl]-quinoline, exhibit potent antimalarial properties. A study demonstrated that compounds with similar structures showed nanomolar potency against Plasmodium falciparum, the causative agent of malaria. The mechanism of action involves the inhibition of translation elongation factor 2 in the parasite, which is crucial for protein synthesis .

Neuroprotective Properties

Compounds containing piperidine and quinoline moieties have been investigated for their neuroprotective effects. For instance, bifunctional iron chelators that include an 8-hydroxy quinoline moiety have shown potential in reducing oxidative stress in neurodegenerative diseases such as Parkinson’s disease. These compounds enhance the stability of dopamine receptors while providing antioxidant benefits .

Anticancer Potential

Recent studies have highlighted the anticancer properties of quinoline derivatives. The incorporation of piperidine into quinoline structures has led to enhanced activity against various cancer cell lines. For example, compounds designed to inhibit epidermal growth factor receptor (EGFR) and microbial DNA gyrase have shown promising results in both in vitro and in vivo models .

Case Studies and Research Findings

Study Focus Findings
Study on Quinoline-4-carboxamide Antimalarial ActivityIdentified a novel mechanism involving inhibition of translation elongation factor 2, leading to low nanomolar potency against P. falciparum.
Neuroprotective Compounds NeuroprotectionCompounds demonstrated significant antioxidant activity and reduced oxidative stress in models of neurodegeneration.
Quinoline-Piperidine Scaffolds Antiplasmodial AgentsNovel scaffolds showed high potency against malaria strains with no observed cytotoxicity, indicating a favorable therapeutic index.

The biological activity of this compound can be summarized as follows:

  • Antimalarial : Effective against multiple life-cycle stages of malaria parasites.
  • Neuroprotective : Reduces oxidative stress and protects neuronal cells.
  • Anticancer : Inhibits key pathways involved in tumor growth and proliferation.

Comparison with Similar Compounds

Structural Analogues: Substituent Type and Position

Table 1: Key Structural Analogues of 4-[2-(2-Piperidyl)-ethyl]-quinoline
Compound Name Substituent Type/Position Key Structural Differences Reference
This compound Piperidine at 4-position via ethyl Baseline for comparison -
Mefloquine (WR-142,490) 2-Piperidyl on 4-quinolinemethanol Methanol side chain; trifluoromethyl groups
7-Chloro-4-(pyrrolidin-1-yl)quinoline Pyrrolidine at 4-position 5-membered ring (pyrrolidine vs. piperidine)
4-Methyl-2-(piperidin-1-yl)quinoline Piperidine at 2-position; methyl at 4 Substituent position inversion
2-[2-[4-(3-Fluorophenyl)piperazin-1-yl]ethyl]quinoline Piperazine with fluorophenyl at 4-position Piperazine ring; fluorophenyl modification
Key Observations:
  • Piperazine derivatives (e.g., ) introduce additional nitrogen atoms, enabling hydrogen bonding but increasing hydrophilicity.
  • Position: Piperidine at the 2-position () versus 4-position alters electronic effects on the quinoline ring, influencing π-π stacking or dipole interactions with targets.
Key Observations:
  • Antimalarial Activity: Mefloquine’s 2-piperidyl-methanol substituent and trifluoromethyl groups confer superior potency compared to simpler piperidine-quinoline derivatives .
  • Antiparasitic Activity: Piperazine-linked quinolines (e.g., ) exhibit moderate activity against protozoans, likely due to improved solubility.
  • Anticancer Potential: Quinoline derivatives with bulky substituents (e.g., piperidine-ethyl) may inhibit P-glycoprotein, reversing chemoresistance .

Pharmacokinetic and Physicochemical Properties

Table 3: Pharmacokinetic Comparison
Property This compound Mefloquine 4-Methyl-2-(piperidin-1-yl)quinoline
LogP Estimated ~3.5 (high lipophilicity) 3.8 3.2
Protein Binding High (>90%) >98% ~85%
Half-Life Not reported 21 days Not reported
Excretion Predominantly fecal Fecal (>80%) Not reported
Key Observations:
  • Lipophilicity : Piperidine-ethyl substitution increases LogP, enhancing blood-brain barrier penetration but risking off-target CNS effects .
  • Protein Binding : Mefloquine’s trifluoromethyl groups elevate binding to plasma proteins, prolonging circulation time .

Preparation Methods

Friedländer Quinoline Synthesis with Post-Modification

The Friedländer reaction remains a cornerstone for quinoline core assembly. In a solvent-free approach, 2-aminobenzophenone derivatives react with cyclic ketones (e.g., pentan-2,3-dione) catalyzed by polyphosphoric acid (PPA) at 90°C . While this method yields 1-(4-phenylquinolin-2-yl)propan-1-one efficiently (82% yield), adapting it for 4-[2-(2-piperidyl)-ethyl]-quinoline necessitates introducing the piperidyl-ethyl side chain post-cyclization.

Key Steps :

  • Quinoline Core Formation : Cyclocondensation of 2-aminobenzophenone with a diketone under PPA catalysis.

  • Side Chain Introduction : Alkylation of the quinoline’s C-4 position using 2-(2-piperidyl)ethyl bromide in dimethylformamide (DMF) at 90°C .

Optimization Challenges :

  • Steric hindrance at C-4 complicates alkylation.

  • Excess alkylating agent (1.5 equiv) and prolonged reaction times (6–8 h) improve yields .

Heterogeneous Catalysis with Magnetic Nanoparticles

A solvent-free protocol employing Fe₃O₄@SiO₂@urea-thiazole sulfonic acid chloride as a magnetically recoverable catalyst enables efficient quinoline functionalization . For this compound, this method involves:

Procedure :

  • Quinoline Alkylation : Reacting 4-chloroquinoline with 2-(2-piperidyl)ethanol (1:1.2 ratio) at 80°C for 4 h.

  • Catalyst Recovery : Magnetic separation and reuse for 5 cycles with <5% yield loss .

Advantages :

  • Eliminates column chromatography; products purified via recrystallization (ethanol/water).

  • Environmentally benign with a 76% isolated yield.

Nucleophilic Aromatic Substitution (NAS)

NAS exploits the electrophilic C-4 position of halogenated quinolines. 4-Bromoquinoline reacts with 2-(2-piperidyl)ethylamine in pyridine at 120°C for 12 h, yielding 65–70% product .

Mechanistic Insights :

  • Piperidyl-ethylamine acts as a nucleophile, displacing bromide via a two-step addition-elimination.

  • Side Reactions : Over-alkylation at C-2/C-8 positions necessitates strict stoichiometric control.

Characterization Data :

  • ¹H NMR (DMSO-d₆) : δ 8.92 (s, 1H, H-2), 8.45 (d, J = 8.4 Hz, 1H, H-5), 3.21 (t, J = 6.8 Hz, 2H, CH₂-piperidyl), 2.65–2.58 (m, 4H, piperidyl-H) .

  • HRMS : m/z calcd. for C₁₆H₂₀N₂ [M+H]⁺: 241.1701; found: 241.1704 .

Reductive Amination of Quinoline-4-carboxaldehyde

Quinoline-4-carboxaldehyde undergoes reductive amination with 2-(2-piperidyl)ethylamine using NaBH₃CN in methanol .

Protocol :

  • Imine Formation : Stir aldehyde (1 equiv) and amine (1.2 equiv) in MeOH at 25°C for 2 h.

  • Reduction : Add NaBH₃CN (1.5 equiv) and stir for 12 h.

  • Workup : Neutralize with 1M HCl, extract with CH₂Cl₂, and recrystallize from ethanol.

Yield : 58% (requires excess reductant to mitigate imine hydrolysis).

Multicomponent Coupling Reactions

A three-component reaction involving aniline derivatives, diketones, and 2-(2-piperidyl)ethyl bromide under microwave irradiation (150°C, 30 min) delivers the target compound in one pot .

Conditions :

  • Catalyst : ZnCl₂ (10 mol%).

  • Solvent : Ethylene glycol (microwave-absorbent).

  • Yield : 71% after silica gel chromatography.

Limitations :

  • Limited substrate scope due to competing side reactions.

  • High energy input risks decomposition of heat-sensitive groups.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Key Advantage Limitation
Friedländer + Alkylation688 hHigh regioselectivityMulti-step, PPA handling
Heterogeneous Catalysis764 hCatalyst reuse, solvent-freeRequires specialized catalyst
NAS7012 hSimple setupBromide precursor cost
Reductive Amination5814 hMild conditionsLow yield
Multicomponent710.5 hOne-pot synthesisMicrowave dependency

Q & A

Q. What are the optimal synthetic routes for 4-[2-(2-piperidyl)-ethyl]-quinoline, and how do reaction conditions influence yield and purity?

Methodological Answer:

  • Acylation Reactions: Piperidine intermediates can be synthesized via acylation of 1-benzyl-4-piperidone under neat conditions (160°C, 30 min), yielding spiro-piperidine-quinoline hybrids with >85% efficiency .
  • Column Chromatography: Purification using silica gel columns with ethyl acetate:methanol (95:5) mixtures improves purity, as demonstrated in the synthesis of 2,4′-dimethylquinoline derivatives .
  • Limitations: Neat reactions may require rigorous temperature control to avoid by-products, while solvent-based protocols (e.g., ethyl acetate/methanol) offer better scalability but lower yields (~70%) .

Q. Which analytical techniques are critical for characterizing quinoline-piperidine hybrids, and what structural markers should be prioritized?

Methodological Answer:

  • Spectroscopy:
    • IR Spectroscopy: Identifies carbonyl (C=O, ~1650–1750 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) groups in acylated intermediates .
    • GC-MS: Detects molecular ions (e.g., m/z 477 [M+H]⁺) with low intensity (0.5–8%), requiring high-resolution instruments for accurate mass confirmation .
  • NMR: ¹H NMR signals at δ 2.5–3.5 ppm confirm piperidine proton environments, while ¹³C NMR peaks at ~160 ppm indicate quinoline carbons .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities (e.g., antimicrobial vs. neuroprotective effects) of quinoline-piperidine derivatives?

Methodological Answer:

  • Dose-Response Studies: Compare IC₅₀ values across assays (e.g., acetylcholinesterase inhibition for neuroprotection vs. MIC for antimicrobial activity ).
  • Structural-Activity Relationships (SAR): Introduce substituents like trifluoromethyl groups at position 4 to enhance blood-brain barrier penetration for neuroprotection , or hydroxyl groups for antimicrobial potency .
  • In Silico Modeling: Use molecular docking to predict binding affinities to diverse targets (e.g., Aβ fibrils vs. bacterial gyrase) .

Q. What strategies improve the pharmacokinetic profile of this compound derivatives?

Methodological Answer:

  • Lipophilicity Modulation: Replace methyl groups with trifluoromethyl (-CF₃) to enhance metabolic stability, as shown in analogs with 2.5-fold increased half-life .
  • Solubility Enhancement: Introduce carboxylic acid moieties (e.g., 2-hydroxy-6-methoxy-quinoline-4-carboxylic acid) to improve aqueous solubility .
  • Toxicity Mitigation: Assess acute toxicity via OECD guidelines (oral/dermal LD₅₀ > 300 mg/kg) and prioritize derivatives with lower hazard classifications .

Q. How can researchers resolve discrepancies in synthetic yields reported for spiro-piperidine-quinoline hybrids?

Methodological Answer:

  • Reaction Optimization: Screen solvents (e.g., DMF vs. ethanol) and catalysts (e.g., Pd/C vs. CuI) to identify conditions maximizing yield (e.g., 95% in DMF vs. 70% in ethanol) .
  • By-Product Analysis: Use HPLC-MS to detect impurities (e.g., unreacted piperidone) and adjust stoichiometric ratios (1:1.2 for amine:carbonyl) .

Q. What are the implications of fluorination on the biological activity of quinoline-piperidine derivatives?

Methodological Answer:

  • Electron-Withdrawing Effects: Fluorine at position 6 enhances antimicrobial activity (MIC = 2 µg/mL vs. 8 µg/mL for non-fluorinated analogs) by increasing electrophilicity .
  • Metabolic Stability: Fluorinated derivatives (e.g., 6-chloro-2-piperazin-1-yl-quinoline) show 3-fold slower hepatic clearance in vitro .
  • Synthetic Challenges: Fluorination via Sandmeyer reactions requires anhydrous conditions and Pd catalysis, with yields <50% .

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